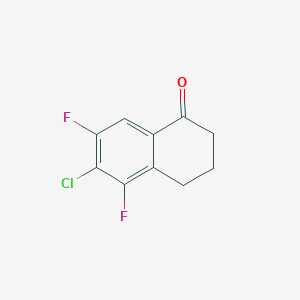

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Pollution and Analysis

Polychlorinated naphthalenes (PCNs), including chloronaphthalenes, are recognized as global environmental pollutants that accumulate in biota. They contribute to aryl hydrocarbon receptor-mediated toxicity, exhibiting dioxin-like toxic responses. Environmental pollution with PCNs arises from technical formulations, polychlorinated biphenyl formulations, and thermal processes in the presence of chlorine. Recent data highlights the widespread presence and persistence of these compounds in the environment, emphasizing the need for ongoing monitoring and analysis to mitigate their impact (Falandysz, 1998).

Advanced Materials and Polymers

Innovative fluorinated polyimides derived from aromatic dianhydrides and diamines, including structures related to 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one, showcase potential in creating materials with exceptional properties. These polyimides exhibit solubility in common organic solvents, low moisture absorption, and excellent thermal stability. They form transparent, flexible films with low dielectric constants, suitable for electronic and optical applications, highlighting their significance in material science research (Chung & Hsiao, 2008).

Chemical Synthesis and Organic Chemistry

The synthesis of mono- and difluoronaphthoic acids, including efforts to create fluorinated versions of naphthoic acids, reflects the ongoing research in organic chemistry to develop new compounds with potential biological activity or industrial application. These synthetic pathways offer insights into the manipulation of fluorinated compounds for diverse applications, ranging from pharmaceuticals to agrochemicals (Tagat et al., 2002).

Environmental Chemistry and Catalysis

Studies on the electrophilic chlorination of naphthalene, relevant to the environmental fate of chloronaphthalenes, have identified metal chlorides like copper(II) chloride as effective catalysts. This research contributes to our understanding of the formation mechanisms of polychlorinated naphthalenes (PCNs) in combustion flue gases, informing strategies to control their generation and release into the environment (Wang et al., 2019).

Fluorination Techniques

Exploring efficient fluorination methods, researchers have developed selective and effective techniques for adding fluorine atoms to organic molecules, including naphthalene derivatives. These advancements facilitate the modification of compounds to enhance their properties, such as increasing their reactivity or modifying their physical characteristics, which is crucial for pharmaceuticals and materials science (Stavber et al., 2004).

Safety and Hazards

Safety information for “6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one” indicates that it has an Acute Tox. 4 Oral hazard classification . This means it may be harmful if swallowed. Precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

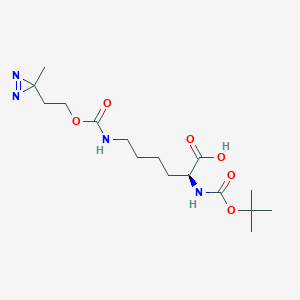

IUPAC Name |

6-chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O/c11-9-7(12)4-6-5(10(9)13)2-1-3-8(6)14/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMGALNYUSFQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2C(=O)C1)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2736133.png)

![Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2736134.png)

![N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2736136.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)

![(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2736151.png)

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)